molecular formula C25H29ClN2O5 B13437403 (3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one

(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one

Cat. No.: B13437403
M. Wt: 473.0 g/mol
InChI Key: DKKJQOBSUSOICI-NQHRYMMQSA-N
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Description

The compound (3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated benzo-cyclohepta-pyridine moiety linked to a piperidine ring, which is further connected to a tetrahydroxyhexanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated benzo-cyclohepta-pyridine intermediate, followed by its coupling with a piperidine derivative. The final step involves the attachment of the tetrahydroxyhexanone moiety under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions would be carefully monitored to maintain the integrity of the stereocenters and prevent any unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The tetrahydroxyhexanone moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The chlorinated benzo-cyclohepta-pyridine ring can be reduced to form different hydrogenated derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one: shares similarities with other chlorinated benzo-cyclohepta-pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. These features make it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C25H29ClN2O5

Molecular Weight

473.0 g/mol

IUPAC Name

(3S,4R,5R)-1-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-3,4,5,6-tetrahydroxyhexan-2-one

InChI

InChI=1S/C25H29ClN2O5/c26-18-5-6-19-17(12-18)4-3-16-2-1-9-27-23(16)22(19)15-7-10-28(11-8-15)13-20(30)24(32)25(33)21(31)14-29/h1-2,5-6,9,12,21,24-25,29,31-33H,3-4,7-8,10-11,13-14H2/t21-,24-,25-/m1/s1

InChI Key

DKKJQOBSUSOICI-NQHRYMMQSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C4=C1C=CC=N4

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC(=O)C(C(C(CO)O)O)O)C4=C1C=CC=N4

Origin of Product

United States

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